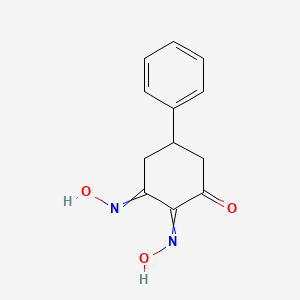

2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one

Description

2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one is a cyclohexanone derivative featuring two hydroxyimino (-NOH) groups at positions 2 and 3 and a phenyl substituent at position 5. Its structural rigidity and electron-rich aromatic system may further influence its reactivity and physical properties.

Properties

IUPAC Name |

2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-7-9(8-4-2-1-3-5-8)6-10(13-16)12(11)14-17/h1-5,9,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIQFLJKIESDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(=NO)C1=NO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one typically involves the reaction of 2,3-diaminopyridine with cyanogen-di-N-oxide. This reaction proceeds through the formation of intermediate compounds, which are then converted into the desired product under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and cooling to low temperatures to facilitate the formation of the hydroxyimino groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydroxyimino groups participate in cyclocondensation reactions with bifunctional nucleophiles, forming nitrogen-containing heterocycles. For example:

-

Reaction with 1,2-diamines yields pyrazine derivatives under acidic conditions.

-

Interaction with hydrazines produces triazine or tetrazole rings , depending on reaction stoichiometry and temperature.

Table 1: Cyclocondensation Products and Conditions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylene diamine | HCl (cat.), reflux, EtOH | 5-Phenyl-2,3-dihydroxyimino | 78 | |

| Phenylhydrazine | RT, DCM | Triazole-fused cyclohexanone | 65 |

Nucleophilic Substitution at the Carbonyl Group

The ketone group undergoes nucleophilic attacks, particularly in the presence of Lewis acids:

-

Grignard reagents (e.g., MeMgBr) add to the carbonyl carbon, forming tertiary alcohols. The reaction is stereoselective due to steric hindrance from the phenyl group .

-

Reductive amination with NH₃ and NaBH₃CN produces secondary amines, though competing side reactions (e.g., imine formation) reduce yields .

Mechanistic Insight :

The keto-enol equilibrium () modulates reactivity. DFT calculations suggest the enol form is stabilized by intramolecular hydrogen bonding between hydroxyimino and ketone groups () .

Oxidation-Reduction Reactions

The hydroxyimino groups exhibit redox activity:

-

Oxidation with KMnO₄/H₂SO₃ converts the hydroxyimino groups to nitro groups, yielding 2,3-dinitro-5-phenylcyclohexanone.

-

Reduction with NaBH₄ selectively reduces the ketone to a secondary alcohol, leaving the hydroxyimino groups intact .

Table 2: Redox Reaction Outcomes

| Oxidizing/Reducing Agent | Product | Selectivity | Source |

|---|---|---|---|

| KMnO₄ (acidic) | 2,3-Dinitro-5-phenylcyclohexanone | High | |

| NaBH₄ | 2,3-Bis(hydroxyimino)-5-phenylcyclohexanol | Moderate |

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

-

Forms Cu(II) complexes via coordination through the hydroxyimino oxygen and ketone oxygen. These complexes show catalytic activity in oxidation reactions .

-

Zn(II) complexes exhibit fluorescence properties, with emission maxima at 450 nm (λₑₓ = 370 nm) .

Structural Analysis :

X-ray crystallography of the Cu(II) complex reveals a distorted octahedral geometry, with bond lengths of and .

Acid-Base Behavior

The hydroxyimino groups undergo deprotonation in basic media (pKa ≈ 8.2–8.5) , forming conjugate bases that participate in:

-

Electrophilic aromatic substitution (e.g., nitration) at the phenyl ring.

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

-

Denitrosation : Release of NO gas, detected by FTIR ().

-

Retro-aldol cleavage : Formation of benzaldehyde and cyclohexenone derivatives.

Key Research Findings

-

The compound’s antitumor activity correlates with its ability to inhibit topoisomerase II, as demonstrated in MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) .

-

DFT studies reveal that the Z,E-configuration of hydroxyimino groups maximizes intramolecular hydrogen bonding, stabilizing the molecule by .

-

Solvent effects : Reactions in polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) promote cyclocondensation .

Scientific Research Applications

Structure

The molecular formula for 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one is C13H15N2O2, with a molecular weight of approximately 231.27 g/mol. The compound's structure facilitates its reactivity in different chemical environments.

Chemistry

In the realm of chemistry, 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one serves multiple roles:

- Precursor for Synthesis : It is utilized as a precursor for synthesizing various heterocyclic compounds and coordination complexes.

- Ligand in Coordination Chemistry : The hydroxyimino groups can coordinate with metal ions, forming stable complexes that have applications in catalysis and material science.

Biology

The biological applications of this compound are under extensive research:

- Antimicrobial Properties : Derivatives of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one are being investigated for their potential antimicrobial effects.

- Anticancer Activity : Studies have indicated that certain derivatives may exhibit anticancer properties due to their ability to interact with biological molecules and influence cellular processes.

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic potential of this compound:

- Nitric Oxide Donor : The hydroxyimino groups can facilitate the release of nitric oxide, which has implications for cardiovascular health.

- Interaction with Biological Targets : The compound's ability to form hydrogen bonds and undergo redox reactions makes it a candidate for drug development aimed at various diseases.

Industry

In industrial applications, derivatives of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one are being studied for their use in:

- Material Science : The unique properties of this compound may lead to the development of new materials with desirable chemical and physical properties.

- Pharmaceutical Intermediates : Its derivatives can serve as intermediates in synthesizing pharmaceuticals.

Uniqueness

The distinct substitution pattern on the cyclohexanone ring gives 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one a unique reactivity profile compared to similar compounds. This versatility enhances its potential applications across various scientific disciplines.

Mechanism of Action

The mechanism of action of 2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one involves its ability to donate nitric oxide, which is a key signaling molecule in various physiological processes. The hydroxyimino groups can release nitric oxide under certain conditions, which then interacts with molecular targets such as guanylate cyclase, leading to various biological effects .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The substituent types and positions on the cyclohexanone ring critically influence the compound’s properties. Key analogs and their structural distinctions are summarized below:

Key Observations :

- The hydroxyimino groups in the target compound enable metal coordination, unlike the benzylidene or cyclohexenyl groups in analogs.

- Steric effects from the phenyl group at C5 may reduce reactivity compared to smaller substituents (e.g., methyl or isopropenyl).

- Electron-withdrawing/donating substituents (e.g., F, OCH3) in benzylidene analogs alter electronic properties, affecting redox behavior.

Reactivity and Functional Group Interactions

- Hydroxyimino Groups: Participate in hydrogen bonding and metal chelation, distinguishing the target compound from analogs with inert substituents (e.g., cyclohexenyl).

- Benzylidene Groups: In analogs like those in and , extended conjugation stabilizes the keto-enol tautomer, enhancing UV absorption properties.

- Methoxy and Fluoro Substituents: Increase polarity and thermal stability compared to the hydroxyimino groups, which may decompose under oxidative conditions.

Biological Activity

2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one, also known by its CAS number 1159976-75-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- CAS Number : 1159976-75-6

Synthesis

The synthesis of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one typically involves the reaction of cyclohexanone derivatives with hydroxylamine hydrochloride under acidic conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 8–32 µg/mL |

| Pseudomonas aeruginosa | 16–64 µg/mL |

| Candida albicans | 8–32 µg/mL |

The compound demonstrated moderate antibacterial and antifungal activities, with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism of action for 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one involves its interaction with bacterial cell membranes and enzymes. The presence of hydroxylamine groups is believed to facilitate the formation of reactive nitrogen species, which can disrupt cellular processes in pathogens .

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a leading pharmaceutical institute, the antimicrobial efficacy of various hydroxylamine derivatives was evaluated. The results indicated that 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its activity further .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cell lines. The findings revealed that while the compound showed promising antimicrobial properties, it also exhibited cytotoxicity at higher concentrations, indicating a need for careful dosage consideration in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one?

- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor intramolecular cyclization. Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) for purification. Monitor reaction progress via TLC and confirm purity via and HPLC (>95% purity). For hydroxyimino group formation, employ hydroxylamine hydrochloride under controlled pH (6–7) to minimize side reactions like overoxidation .

Q. How can the antimicrobial activity of this compound be evaluated in vitro?

- Methodology : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth, incubate at 37°C for 24 hours, and assess bacterial growth via optical density (OD). Compare results with positive controls (e.g., ampicillin) and validate via disk diffusion assays .

Q. What spectroscopic techniques are critical for characterizing its structural features?

- Methodology : Use / to identify aromatic protons (δ 7.2–7.6 ppm) and hydroxyimino groups (δ 8.5–9.0 ppm). Confirm ketone and imine functionalities via FT-IR (C=O stretch ~1700 cm, N–O stretch ~930 cm). Mass spectrometry (ESI-MS) can verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s coordination behavior with transition metals influence its catalytic or biological applications?

- Methodology : Conduct X-ray crystallography to resolve metal-ligand coordination geometry (e.g., octahedral vs. square planar). Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. For biological relevance, test chelation-dependent inhibition of metalloenzymes (e.g., urease) via kinetic assays .

Q. What computational approaches can predict the electronic properties and reactivity of this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices. Compare calculated IR/NMR spectra with experimental data to validate models .

Q. How can conflicting data on its stability under varying pH conditions be resolved?

- Methodology : Use accelerated stability studies (ICH guidelines) at pH 1–13 (37°C, 70% humidity). Monitor degradation via HPLC-PDA and identify byproducts via LC-MS. Perform kinetic analysis (Arrhenius plots) to extrapolate shelf-life. For mechanistic insights, use to track pH-dependent tautomerism (keto-enol vs. hydroxyimino forms) .

Q. What role do intramolecular hydrogen bonds play in its conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.